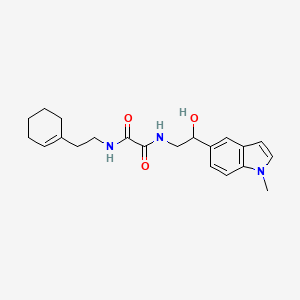

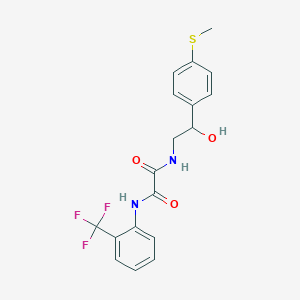

![molecular formula C22H18N2O3S B2815478 Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-44-7](/img/structure/B2815478.png)

Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a class of organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds and have been used as the basis for a variety of drug molecules, including antimicrobial, antifungal, antiviral, and antitumor drugs . Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The compound you mentioned seems to be a complex one that includes both a thiazole and a naphthalene component.

Molecular Structure Analysis

Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The naphthalene portion of the molecule is also aromatic, consisting of two fused benzene rings.Chemical Reactions Analysis

Thiazoles undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . Naphthalenes also undergo various reactions, primarily electrophilic aromatic substitution.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Biological Studies

Heterocyclic Compound Synthesis : A novel series of heterocyclic compounds related to Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate has been synthesized. These compounds exhibit potential antibacterial and antifungal activities, highlighting their significance in developing new therapeutic agents (Patel & Patel, 2017).

Anti-Parkinson's Activity : Studies on novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have revealed significant anti-Parkinson's activity. These findings suggest a promising direction for developing new treatments for Parkinson's disease (Gomathy et al., 2012).

Antimicrobial and Antiproliferative Activities : The synthesis of new piperidine substituted benzothiazole derivatives, including variations of the Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate structure, has led to compounds with notable antimicrobial and antiproliferative activities. This research opens up new avenues for the development of antimicrobial agents and cancer therapeutics (Shafi et al., 2021).

Fluorescent Probe for Hydrogen Sulfide Detection : A derivative of Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate has been developed as an efficient fluorescent probe for detecting hydrogen sulfide. This application is particularly relevant for environmental monitoring and food safety, demonstrating the compound's versatility beyond biomedical applications (Chen et al., 2019).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, anti-inflammatory, and antitumor targets .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-27-21(26)16-10-11-18-19(12-16)28-22(23-18)24-20(25)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,2,13H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKMEHILXUNCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

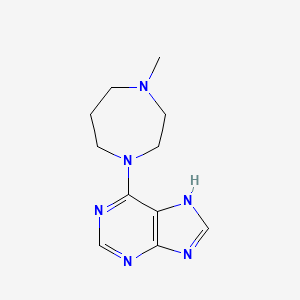

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)

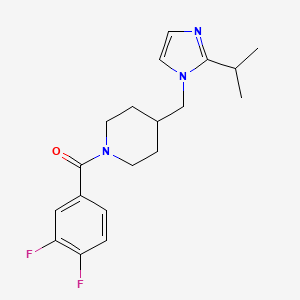

![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)

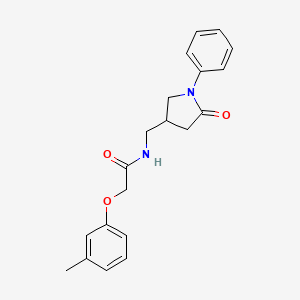

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)

![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)